Yttrium trihydride

説明

Yttrium hydride is a compound of hydrogen and yttrium. It is considered to be a part of the class of rare-earth metal hydrides . It exists in several forms, the most common being a metallic compound with formula YH2 . Under great pressure, extra hydrogen can combine to yield an insulator with a hexagonal structure, with a formula close to YH3 .

Synthesis Analysis

Yttrium superhydride was synthesized exhibiting superconductivity at a critical temperature of 262 K at 182±8 GPa . A palladium thin film assisted the synthesis by protecting the sputtered yttrium from oxidation and promoting subsequent hydrogenation . Another method involved using freshly precipitated yttrium hydroxide and citric acid (or monosodium citrate) in the aqueous environment by the hydrothermal treatment at 80 °C or 100 °C .

Molecular Structure Analysis

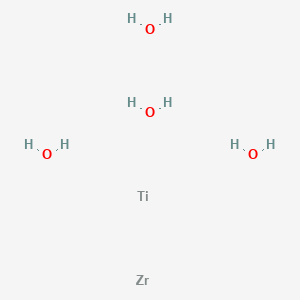

Yttrium trihydride, YH3, exhibits a hexagonal metal lattice, which contains three H atoms per metal atom in the interstitial spaces under ambient conditions . Two H atoms are located at the tetrahedral (T) sites and the remaining H atom is located near the Y metal plane in the octahedral (O) sites .

Chemical Reactions Analysis

Yttrium hydride exhibits photochromism in transparent thin film samples. Exposure to visible and ultraviolet (UV) light at moderate intensity triggers a decrease in the optical transmission of visible and infrared (IR) light . The photo-darkening is color-neutral .

Physical And Chemical Properties Analysis

Yttrium trihydride with metal atoms in the hexagonal-close-packed (hcp) structure are studied by the pseudopotential method within the local-density-functional approximation (LDA) . It is found that the hydrogen positions within the metal lattice have a major role in determining these properties .

科学的研究の応用

Superconductivity

Yttrium hydride is known to exhibit superconductivity, especially under high pressure . The gap-to-Tc ratio ® of yttrium hydride superconductors has been studied within the weak coupling limit . The ratio of the gap-to-Tc is dependent on the pressure applied to each superconductor . This makes YH3 a subject of interest in the field of superconductivity research.

High-Pressure Research

Yttrium trihydride has been used in high-pressure research . The pressure-induced structural transition of YH3 has been investigated by x-ray diffraction experiments under hydrostatic pressure at room temperature . This research can help understand the behavior of materials under extreme conditions.

Study of Long-Period Stacking Structures

YH3 has been used to study long-period stacking structures under high pressure . The diffraction patterns of the intermediate state between the hexagonal and cubic phases are interpreted in terms of long-period polytypes with the periodic arrangements of hexagonal-type and fcc-type stacking layers of the Y metals .

Medical Imaging and Therapy

Yttrium, the base element of YH3, is used in medical imaging and therapy . Yttrium-based materials are used in medical lasers and biomedical implants . While this application is not specific to YH3, it’s possible that research could extend to this compound in the future.

Synthesis of Yttrium Superhydride Superconductor

Yttrium trihydride has been used in the synthesis of yttrium superhydride superconductors . A technique of coating the target metal (yttrium) with a thin film of palladium - a metal known to promote hydrogenation, has led to the discovery of superconductivity in an yttrium superhydride .

Investigation of Hydrogen-Rich Phases

Yttrium hydride has been used in the investigation of hydrogen-rich phases for superconductivity in high-pressure conditions . This research is significant as it contributes to the understanding of high-critical temperature superconductors under high pressure .

作用機序

Target of Action

Yttrium trihydride primarily targets the hexagonal and cubic phases of the Yttrium metal . The hydrogen-hydrogen repulsive interactions and hydrogen-metal bonding play a dominant role in the gradual hexagonal-fcc lattice conversion via the long-period polytypic structures .

Mode of Action

Yttrium trihydride interacts with its targets through pressure-induced structural transitions . The diffraction patterns of the intermediate state between the hexagonal and cubic phases are interpreted in terms of long-period polytypes with the periodic arrangements of hexagonal-type and fcc-type stacking layers of the Y metals .

Biochemical Pathways

The compound’s interaction with its targets leads to a structural transition, which could potentially affect various physical properties and reactions .

Result of Action

The primary result of Yttrium trihydride’s action is the gradual conversion of the hexagonal lattice to a face-centered cubic (fcc) lattice . This transition is facilitated by the hydrogen-hydrogen repulsive interactions and hydrogen-metal bonding .

Action Environment

The action of Yttrium trihydride is significantly influenced by environmental factors, particularly pressure . The pressure-induced structural transition of Yttrium trihydride has been investigated by x-ray diffraction experiments under hydrostatic pressure at room temperature . The compound’s action, efficacy, and stability would therefore be expected to vary under different environmental conditions.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors . In medicine, yttrium-based materials are used in medical lasers and biomedical implants . This is extended through the array of available yttrium isotopes to enable roles for 90Y complexes as radiopharmaceuticals and 86Y tracers for positron emission tomography (PET) imaging .

特性

IUPAC Name |

hydride;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Y.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHLWINJTPLDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

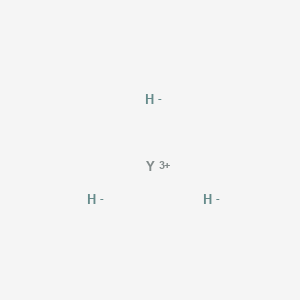

[H-].[H-].[H-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015524 | |

| Record name | Yttrium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.930 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium trihydride | |

CAS RN |

13598-57-7 | |

| Record name | Yttrium hydride (YH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium hydride (YH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)